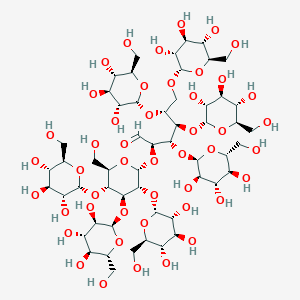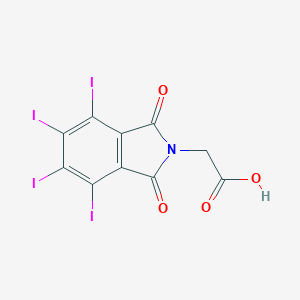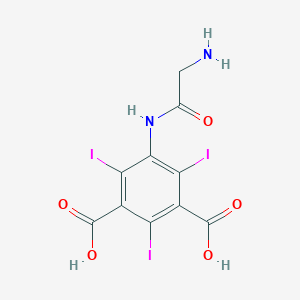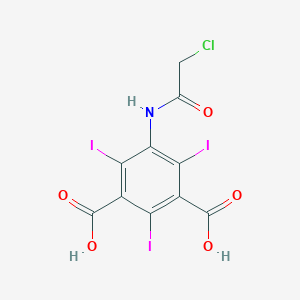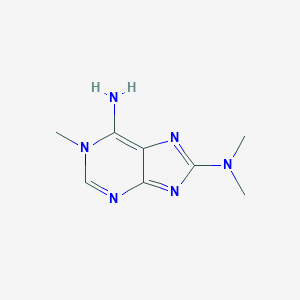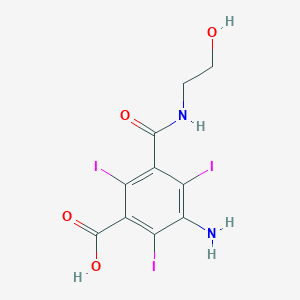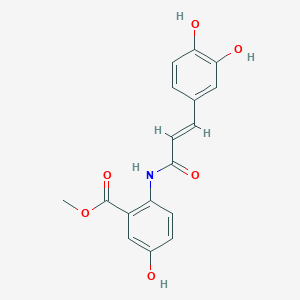
Avenanthramide-C methyl ester
説明
アベナンタミド-C メチルエステルは、オーツ麦に自然に存在するポリフェノール化合物であるアベナンタミドの合成誘導体です。これらの化合物は、強力な抗炎症作用と抗酸化作用で知られています。 特に、アベナンタミド-C メチルエステルは、活性化B細胞の核因子κB軽鎖エンハンサー(NF-κB)の活性化を阻害する能力で注目されています。NF-κBは、感染に対する免疫応答を調節する上で重要な役割を果たすタンパク質複合体です .
作用機序
アベナンタミド-C メチルエステルは、主にNF-κBシグナル伝達経路を阻害することで効果を発揮します。IKK(IκBキナーゼ)とIκBのリン酸化を阻害し、IκBの分解とそれに続くNF-κBの活性化を阻止します。 この阻害は、ヒト大動脈内皮細胞におけるプロ炎症性サイトカイン(インターロイキン-6(IL-6)、インターロイキン-8(IL-8)、および単球走化性タンパク質-1(MCP-1)など)の発現と分泌を減少させます .
類似の化合物:
アベナンタミド-A: 類似の抗炎症作用を持つアベナンタミドのもう1つの誘導体。
アベナンタミド-B: 抗酸化作用で知られています。
アベナンタミド-D: 抗炎症作用と抗酸化作用の両方を示します。
比較: アベナンタミド-C メチルエステルは、他のアベナンタミドと比較して、NF-κB活性化の強力な阻害においてユニークです。 すべてのアベナンタミドは抗炎症作用と抗酸化作用を共有していますが、メチルエステル誘導体は特にNF-κB経路をブロックするのに効果的であり、炎症と免疫応答の調節に焦点を当てた研究にとって貴重な化合物となっています .
生化学分析
Biochemical Properties
Avenanthramide-C methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly IKK and IκB . By inhibiting the phosphorylation of these biomolecules, this compound effectively suppresses the activation of NF-κB, a protein complex that controls transcription of DNA and cytokine production .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the secretion of pro-inflammatory factors such as IL-6, IL-8, and MCP-1 in human aortic endothelial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level by inhibiting the phosphorylation of IKK and IκB, thereby suppressing the activation of NF-κB .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific information on its stability, degradation, and long-term effects on cellular function is limited, it has been observed to have a dose-dependent inhibitory effect on the secretion and expression of IL-6, IL-8, and MCP-1 in human aortic endothelial cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, oral administration of this compound (6 mg/kg per day) for 2 weeks in Alzheimer’s disease mice leads to improved recognition and spatial memory .
Transport and Distribution
It has been suggested that avenanthramides are transported across the cell wall .
Subcellular Localization
Given its role in inhibiting NF-κB activation, it is likely to be involved in nuclear signaling processes .
準備方法
合成経路と反応条件: アベナンタミド-C メチルエステルの合成は、一般的にアベナンタミド-Cのエステル化を伴います。一般的な方法の1つは、アベナンタミド-Cをメタノールと強酸触媒(硫酸など)の存在下で還流条件下で反応させることです。反応は以下の通り進行します。
アベナンタミド-C+メタノールH2SO4{_svg_3}アベナンタミド-C メチル エステル+水
工業的生産方法: アベナンタミド-C メチルエステルの工業的生産には、同様のエステル化プロセスがより大規模で行われる場合があります。連続フロー反応器と最適化された反応条件の使用により、収率と純度を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製手順が、最終生成物を得るために用いられます。
反応の種類:
酸化: アベナンタミド-C メチルエステルは、特にフェノール性ヒドロキシル基で酸化反応を起こし、キノンを生成します。
還元: 還元反応は、エステルのカルボニル基を標的にし、アルコールに変換します。
置換: 求核置換反応は、エステル基で起こり、メトキシ基が他の求核剤と置換されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)があります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で置換反応に使用できます。
主な生成物:
酸化: キノンおよびその他の酸化された誘導体。
還元: アルコール誘導体。
置換: 使用した求核剤に応じて、さまざまな置換エステル。
4. 科学研究への応用
アベナンタミド-C メチルエステルは、科学研究において幅広い用途があります。
化学: さまざまな化学反応におけるポリフェノールエステルの挙動を研究するためのモデル化合物として使用されています。
生物学: 研究では、炎症性経路を調節できることが示されており、炎症および関連疾患の研究において貴重なツールとなっています。
医学: 抗炎症作用により、アテローム性動脈硬化症や炎症性腸疾患などの疾患の潜在的な治療への応用が研究されています
産業: 抗酸化作用により、皮膚を酸化ストレスから保護するのに役立つため、スキンケア製品の配合に使用されています。
科学的研究の応用
Avenanthramide-C methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polyphenolic esters in various chemical reactions.
Biology: Research has shown that it can modulate inflammatory pathways, making it a valuable tool in studying inflammation and related diseases.
Medicine: Due to its anti-inflammatory properties, it is being investigated for potential therapeutic applications in conditions such as atherosclerosis and inflammatory bowel disease
Industry: It is used in the formulation of skincare products due to its antioxidant properties, which help protect the skin from oxidative stress.
類似化合物との比較
Avenanthramide-A: Another derivative of avenanthramides with similar anti-inflammatory properties.
Avenanthramide-B: Known for its antioxidant activity.
Avenanthramide-D: Exhibits both anti-inflammatory and antioxidant effects.
Comparison: Avenanthramide-C methyl ester is unique in its potent inhibition of NF-κB activation compared to other avenanthramides. While all avenanthramides share anti-inflammatory and antioxidant properties, the methyl ester derivative is particularly effective in blocking the NF-κB pathway, making it a valuable compound for research focused on inflammation and immune response modulation .
特性
IUPAC Name |
methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-24-17(23)12-9-11(19)4-5-13(12)18-16(22)7-3-10-2-6-14(20)15(21)8-10/h2-9,19-21H,1H3,(H,18,22)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZHCICFVDHVMC-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)NC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC(=C1)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


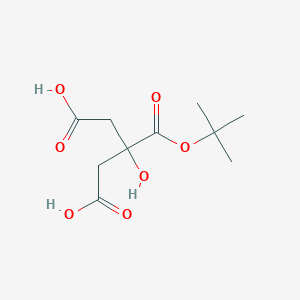

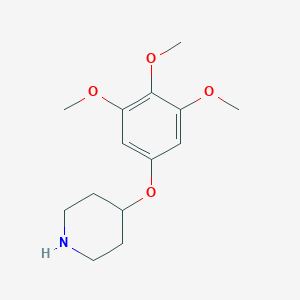
![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)
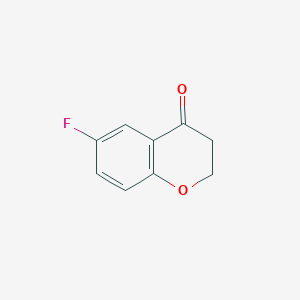
![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)

